2-Chloro-6-methanesulfonylbenzoic acid

Description

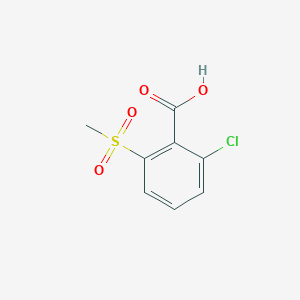

2-Chloro-6-methanesulfonylbenzoic acid (CAS: 486-58-8, molecular formula: C₈H₇ClO₄S) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a methanesulfonyl group at the 6-position of the benzene ring .

Properties

IUPAC Name |

2-chloro-6-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTKGIVXPPZDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methanesulfonylbenzoic acid typically involves the chlorination of 6-methanesulfonylbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzoic acid ring . Common reagents used in this synthesis include thionyl chloride (SOCl2) and chlorosulfonic acid (HSO3Cl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methanesulfonylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction reactions, leading to the formation of different sulfonyl derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of substituted benzoic acids.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfonyl hydrides.

Scientific Research Applications

Intermediate in Herbicide Production

2-Chloro-6-methanesulfonylbenzoic acid is primarily utilized as an intermediate in the synthesis of herbicides. It plays a crucial role in developing compounds that target specific weed species while minimizing impact on crops.

| Herbicide Name | Active Ingredient | Application | Year Introduced |

|---|---|---|---|

| Tembotrione | Derived from this compound | Post-emergent herbicide for corn | 2007 |

Chemical Reactions

The compound undergoes various chemical reactions that enhance its utility:

- Nucleophilic Substitution : The chloro group can be substituted by nucleophiles, leading to new derivatives.

- Oxidation and Reduction : The methanesulfonyl group can participate in redox reactions, making it useful for synthesizing more complex molecules .

Biological Studies

Recent studies have investigated the biological activities of derivatives of this compound, exploring potential applications in medicine and biochemistry. For instance, the compound's ability to interact with biomolecules is being researched for its implications in drug design .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis process for producing this compound using dimethyl sulfoxide (DMSO) as a safer alternative to traditional oxidants like hydrogen peroxide. This new method demonstrated equivalent yields while enhancing safety during large-scale production .

Case Study 2: Occupational Health Concerns

Investigations into occupational exposure to related compounds revealed respiratory sensitization among workers handling similar chemicals. This highlights the importance of stringent safety measures when working with such compounds in industrial settings .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methanesulfonylbenzoic acid involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-chloro-6-methanesulfonylbenzoic acid with analogous compounds based on substituents, functional groups, and applications:

Physicochemical Properties

- Polarity and Solubility: The methanesulfonyl and carboxylic acid groups in this compound enhance its polarity, making it more water-soluble than non-sulfonated analogs like 2-chloro-6-methylbiphenyl-3-carboxylic acid . In contrast, 2-chloro-6-methylbenzenesulfonyl chloride (a sulfonyl chloride) is highly reactive and moisture-sensitive, limiting its stability in aqueous environments .

Acidity :

Research Findings and Industrial Relevance

- MOF Synthesis : this compound’s carboxylate group facilitates coordination with metal ions, enabling the design of porous materials for gas storage .

Biological Activity

2-Chloro-6-methanesulfonylbenzoic acid (CSB) is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a chloro and a methanesulfonyl group, positions it as a versatile candidate for research in medicinal chemistry and agrochemical development. This article explores the biological activity of CSB, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H9ClO3S

- Molecular Weight : 232.67 g/mol

- Structure : CSB features a benzoic acid core with a chloro substituent at the 2-position and a methanesulfonyl group at the 6-position.

The biological activity of CSB primarily stems from its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : CSB has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, its interaction with acetohydroxyacid synthase (AHAS) has been studied for its herbicidal properties .

- Antimicrobial Activity : Preliminary studies suggest that CSB exhibits antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.

- Anti-Cancer Properties : Research indicates that compounds similar to CSB may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study assessing the Minimum Inhibitory Concentration (MIC) of CSB against several bacterial strains yielded the following results:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that CSB has moderate antibacterial activity, particularly against Staphylococcus aureus.

Case Studies

-

Occupational Exposure Study :

A case study investigated respiratory sensitization among workers exposed to CSB in a chemical manufacturing facility. The study found that 8% of exposed workers developed symptoms related to respiratory conditions, highlighting the need for stringent exposure controls . -

Cancer Research :

In vitro studies demonstrated that CSB can inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent. The compound was shown to induce apoptosis in HeLa cells with an IC50 value of 25 μM.

Applications in Research and Industry

CSB serves multiple roles in scientific research and industrial applications:

- Intermediate in Synthesis : It is used as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups.

- Potential Drug Candidate : Ongoing research is exploring its modifications to enhance pharmacological properties for therapeutic applications.

- Agrochemical Development : Its herbicidal properties make it a candidate for developing new agrochemicals aimed at improving crop yields while minimizing environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.